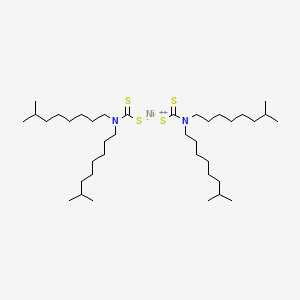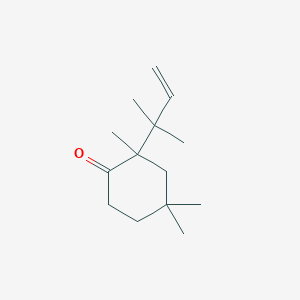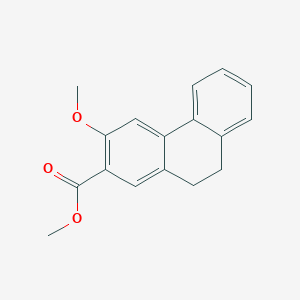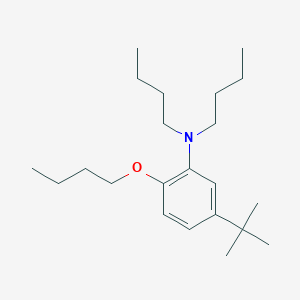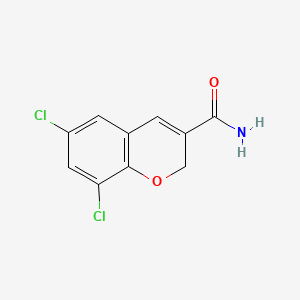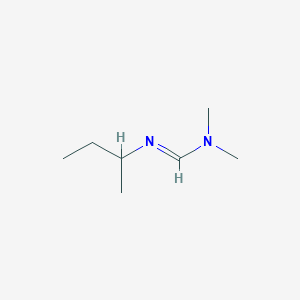![molecular formula C14H18N2O4 B14419219 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine CAS No. 80645-16-5](/img/structure/B14419219.png)
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine is an organic compound that features a piperidine ring attached to a benzodioxole moiety with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine typically involves the reaction of 6-nitro-1,3-benzodioxole with piperidine under specific conditions. The process may include:
Step 1: Nitration of 1,3-benzodioxole to introduce the nitro group.
Step 2: Alkylation of the nitrated benzodioxole with an appropriate alkylating agent to form the ethyl derivative.
Step 3: Reaction of the ethyl derivative with piperidine to form the final compound.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Comparison: 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine is unique due to its combination of a piperidine ring and a nitro-substituted benzodioxole moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
80645-16-5 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
1-[2-(6-nitro-1,3-benzodioxol-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C14H18N2O4/c17-16(18)12-9-14-13(19-10-20-14)8-11(12)4-7-15-5-2-1-3-6-15/h8-9H,1-7,10H2 |
Clé InChI |
QGLXSDNHBRQLOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


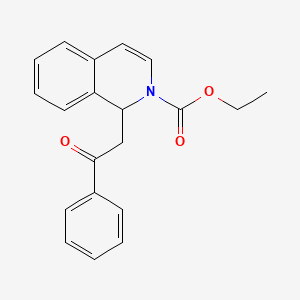
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)

